molecular formula C5H9N3 B047275 (1-Methyl-1H-imidazol-2-yl)methanamine CAS No. 124312-73-8

(1-Methyl-1H-imidazol-2-yl)methanamine

Cat. No. B047275
CAS RN: 124312-73-8
M. Wt: 111.15 g/mol
InChI Key: PZSMLGOAJXSDMK-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-2-yl)methanamine, otherwise known as 1-methyl-2-imidazolidinone (MID), is a heterocyclic compound that has been widely studied for its potential applications in scientific research. MID is used in a variety of laboratory experiments, including organic synthesis, drug development, and biochemistry. MID is also a key component of many pharmaceutical drugs and has been studied for its potential therapeutic effects.

Scientific Research Applications

Synthesis and Characterization

  • Novel Oxadiazole Derivatives Synthesis : (1-Methyl-1H-imidazol-2-yl)methanamine is used in the synthesis of novel oxadiazole derivatives, contributing to the development of new chemical entities (Vishwanathan & Gurupadayya, 2014).

  • Imidazole-Pyrazine Synthesis : This compound participates in multicomponent reactions to create substituted imidazopyrazines, demonstrating versatility in synthetic chemistry (Galli et al., 2019).

Biological Activity

  • Cytotoxicity in Cancer Research : Certain derivatives show significant cytotoxic effects on human carcinoma cell lines, suggesting potential applications in cancer research (Ferri et al., 2013).

  • Antimicrobial and Antifungal Properties : Complexes derived from this compound exhibit high antifungal and antibacterial activities, highlighting its potential in developing new antimicrobial agents (al-Hakimi et al., 2020).

  • Metal Complex Synthesis and Biological Efficacy : The compound is used in the synthesis of metal complexes, which are then evaluated for their biological efficacy, including DNA interactions and antimicrobial screening (Kumaravel & Raman, 2017).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition for Steel : Its derivatives have been studied as inhibitors for steel corrosion, indicating potential applications in material science (Yadav, Sarkar, & Purkait, 2015).

Safety and Hazards

The safety and hazards of “(1-Methyl-1H-imidazol-2-yl)methanamine” are not well-documented. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid .

properties

IUPAC Name

(1-methylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSMLGOAJXSDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336440
Record name (1-Methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124312-73-8
Record name (1-Methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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